molecular formula C28H22N2O2 B031445 1,5-Di-p-toluidinoanthraquinone CAS No. 8005-40-1

1,5-Di-p-toluidinoanthraquinone

Cat. No.: B031445
CAS No.: 8005-40-1
M. Wt: 418.5 g/mol
InChI Key: ZKIVUFFTMWIBCO-UHFFFAOYSA-N
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Description

1,5-Di-p-toluidinoanthraquinone, also known as Quinizarine Green SS or Solvent Green 3, is an anthraquinone derivative. It is a black powder that is soluble in polar organic solvents but insoluble in water. This compound is primarily used as a dye for adding greenish coloring to cosmetics and medications, and it is also used in some colored smoke formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Di-p-toluidinoanthraquinone can be synthesized from 1,5-dichloroanthraquinone. The reaction involves the substitution of chlorine atoms with p-toluidine groups under specific conditions. The process typically requires a solvent such as trichlorobenzene and elevated temperatures to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1,5-Di-p-toluidinoanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,5-Di-p-toluidinoanthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Di-p-toluidinoanthraquinone involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and repair.

Comparison with Similar Compounds

Uniqueness: 1,5-Di-p-toluidinoanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its solubility in polar organic solvents make it particularly useful in various industrial and research applications .

Properties

IUPAC Name

1,5-bis(4-methylanilino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H22N2O2/c1-17-9-13-19(14-10-17)29-23-7-3-5-21-25(23)27(31)22-6-4-8-24(26(22)28(21)32)30-20-15-11-18(2)12-16-20/h3-16,29-30H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIVUFFTMWIBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864132
Record name 1,5-Bis[(4-methylphenyl)amino]-9,10-anthracenedione
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Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

82-20-2, 8005-40-1
Record name 1,5-Bis[(4-methylphenyl)amino]-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1,5(or 1,8)-bis[(4-methylphenyl)amino]-
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Record name 9,10-Anthracenedione, 1,5-bis[(4-methylphenyl)amino]-
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Record name 1,5-Bis[(4-methylphenyl)amino]-9,10-anthracenedione
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Record name 1,5(or1,8)-bis[(4-methylphenyl)amino]anthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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